Cas no 412278-72-9 (1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI))
1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-
- 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI)
- trimethyl-1H-imidazole-1-carbonitrile
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- Inchi: 1S/C7H9N3/c1-5-6(2)10(4-8)7(3)9-5/h1-3H3
- InChI Key: MVDCIVTVRKZFHD-UHFFFAOYSA-N
- SMILES: C1(C)N(C#N)C(C)=C(C)N=1
Computed Properties
- Exact Mass: 135.08
- Monoisotopic Mass: 135.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7643212-0.05g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 0.05g |
$252.0 | 2025-03-22 | |
| Enamine | EN300-7643212-0.1g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 0.1g |
$376.0 | 2025-03-22 | |
| Enamine | EN300-7643212-0.25g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 0.25g |
$538.0 | 2025-03-22 | |
| Enamine | EN300-7643212-0.5g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 0.5g |
$847.0 | 2025-03-22 | |
| Enamine | EN300-7643212-1.0g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-22 | |
| Enamine | EN300-7643212-2.5g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-22 | |
| Enamine | EN300-7643212-5.0g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-22 | |
| Enamine | EN300-7643212-10.0g |
trimethyl-1H-imidazole-1-carbonitrile |
412278-72-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-22 | |
| 1PlusChem | 1P00CXPW-50mg |
1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) |
412278-72-9 | 95% | 50mg |
$363.00 | 2024-05-02 | |
| 1PlusChem | 1P00CXPW-100mg |
1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) |
412278-72-9 | 95% | 100mg |
$527.00 | 2024-05-02 |
1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI)
Introduction to 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) and Its Significance in Modern Chemical Biology
The compound with the CAS no. 412278-72-9, known as 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI), represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and structural versatility. The presence of a nitrile group and multiple methyl substituents at the 2, 4, and 5 positions of the imidazole ring imparts unique chemical properties that make this compound a valuable scaffold for drug discovery and molecular research.
In recent years, there has been a surge in interest regarding imidazole derivatives due to their role as key intermediates in the synthesis of various bioactive molecules. The CAS no. 412278-72-9 compound is particularly noteworthy because of its potential applications in developing novel therapeutic agents. The nitrile group is known to participate in various biochemical transformations, including nucleophilic addition reactions, which can be exploited for the synthesis of more complex molecules. Additionally, the trimethyl substitution pattern enhances the lipophilicity of the compound, making it more suitable for membrane interactions and cellular uptake.
One of the most compelling aspects of 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) is its versatility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop inhibitors targeting various enzymes and receptors involved in metabolic pathways. For instance, imidazole derivatives have been explored as potential treatments for metabolic disorders due to their ability to modulate enzyme activity. The methyl groups at positions 2, 4, and 5 contribute to steric hindrance around critical binding sites on target proteins, allowing for precise tuning of binding affinities.
Recent studies have highlighted the importance of 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) in the development of small-molecule probes for biochemical assays. These probes are essential tools for understanding complex biological processes at the molecular level. The nitrile group serves as a handle for further functionalization through transition-metal-catalyzed reactions such as cross-coupling reactions. This capability has enabled chemists to attach diverse functional groups to the imidazole core, creating libraries of compounds with tailored biological activities.
The pharmaceutical industry has also shown interest in this compound due to its potential as an anti-inflammatory agent. Imidazole derivatives are known to interact with various inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). The structural features of 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) make it an attractive candidate for designing molecules that can selectively modulate these pathways without causing significant side effects.
In addition to its therapeutic potential, this compound has found applications in materials science and catalysis. The unique electronic properties of imidazole derivatives make them suitable candidates for use in organic electronics and as ligands in transition-metal catalysis. Researchers have reported using derivatives of 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) as ligands in palladium-catalyzed cross-coupling reactions due to their ability to stabilize metal centers and enhance reaction efficiencies.
The synthesis of 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) presents an interesting challenge from a synthetic chemistry perspective. Traditional methods involve multi-step sequences that often require harsh conditions or expensive reagents. However, recent advances in catalytic chemistry have provided more efficient routes to this compound. For example, palladium-catalyzed cyanation reactions have been employed to introduce the nitrile group under mild conditions, while directed ortho-metalation strategies have enabled selective functionalization at specific positions on the imidazole ring.
The development of computational methods has further accelerated research involving this compound。 Molecular modeling techniques allow researchers to predict binding affinities and interactions between 1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) and biological targets with high accuracy。 These predictions guide experimental efforts by identifying promising lead compounds for further optimization。
Future directions in research on CAS no. 412278-72-9 include exploring its role in drug delivery systems。 The lipophilic nature of this compound makes it an excellent candidate for formulation into nanoparticles or other delivery vehicles that can enhance bioavailability or targeted delivery to specific tissues or cells。 Additionally, researchers are investigating its potential as a component in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation。
In conclusion,1H-Imidazole-1-carbonitrile,2,4,5-trimethyl-(9CI) is a versatile molecule with significant potential in pharmaceuticals, materials science, and catalysis。 Its unique structural features, including the nitrile group and trimethyl substitution pattern, make it an invaluable scaffold for drug discovery and molecular research。 As our understanding of biochemical pathways continues to grow, compounds like this will play an increasingly important role in developing innovative therapeutic strategies。
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